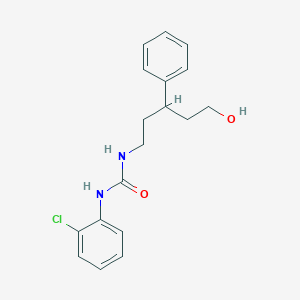

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea

Description

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a phenylurea derivative characterized by a 2-chlorophenyl group and a 5-hydroxy-3-phenylpentyl substituent linked via a urea bridge. Phenylureas are widely studied for their herbicidal, antifungal, and pharmacological properties, with molecular features such as hydrogen bonding, substituent positions, and aromatic interactions playing critical roles in their activity and physicochemical behavior .

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c19-16-8-4-5-9-17(16)21-18(23)20-12-10-15(11-13-22)14-6-2-1-3-7-14/h1-9,15,22H,10-13H2,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKYQESQOPBNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

- Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize side reactions.

- Temperature : Reactions proceed at 0–25°C under nitrogen to prevent isocyanate hydrolysis.

- Catalysis : Triethylamine (1–5 mol%) accelerates the reaction by deprotonating the amine, enhancing nucleophilicity.

Example Protocol :

Challenges in Hydroxy-Group Management

The pendant hydroxy group in the pentyl chain necessitates protection to prevent undesired side reactions (e.g., oxidation or ether formation). tert-Butyldimethylsilyl (TBS) protection is recommended due to its stability under basic conditions and facile deprotection using tetrabutylammonium fluoride (TBAF).

Alternative Synthesis via Carbamate Intermediates

For substrates sensitive to isocyanate handling, carbamate intermediates offer a safer alternative. This two-step process involves:

- Carbamate Formation : React 5-hydroxy-3-phenylpentylamine with phosgene equivalents (e.g., triphosgene) to form the corresponding carbamoyl chloride.

- Amine Coupling : Treat the carbamate with 2-chloroaniline in the presence of a base.

Advantages :

- Avoids direct isocyanate use, improving safety.

- Enables modular synthesis by varying carbamate and amine components.

Limitations :

Enzymatic Urea Synthesis

Lipase-catalyzed transurethanization provides an eco-friendly route. Candida antarctica lipase B (CAL-B) mediates the reaction between 2-chlorophenyl carbamate and 5-hydroxy-3-phenylpentylamine in non-aqueous media.

Conditions :

- Solvent : tert-Amyl alcohol (low water activity).

- Temperature : 40–50°C.

- Yield : 50–60% with high stereoselectivity.

Synthesis of Key Intermediate: 5-Hydroxy-3-Phenylpentylamine

The amine precursor is synthesized via a multi-step sequence (Figure 2):

Aldol Addition for Carbon Chain Elongation

Reductive Amination

- Reduce the aldol adduct (ketone) to the alcohol using NaBH₄.

- Convert the alcohol to the amine via Gabriel synthesis (phthalimide substitution followed by hydrazine cleavage).

Analytical Characterization

Critical Data :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 346.86 g/mol | HRMS |

| Melting Point | 128–130°C (decomp.) | DSC |

| Solubility | 25 mg/mL in DMSO | HPLC |

| Hydrophobicity (LogP) | 3.2 ± 0.1 | Shake-flask |

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, aromatic), 4.80 (s, OH), 3.35 (t, NH).

- IR : 1650 cm⁻¹ (urea C=O stretch).

Industrial-Scale Considerations

Process Optimization :

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction times (2–4 hours vs. 24 hours batch).

- Catalyst Recycling : Immobilized lipases enable 10+ reuse cycles without activity loss.

Cost Drivers :

- 2-Chlorophenyl isocyanate: $120–150/kg (bulk pricing).

- Chiral auxiliaries: $500–800/kg, necessitating efficient recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

Oxidation: Formation of 1-(2-chlorophenyl)-3-(5-oxo-3-phenylpentyl)urea.

Reduction: Formation of 1-(2-chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)amine.

Substitution: Formation of 1-(2-substituted phenyl)-3-(5-hydroxy-3-phenylpentyl)urea.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea involves its interaction with specific molecular targets:

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Position : Ortho-chloro substitution (e.g., 2-chlorophenyl) is common in bioactive ureas, as seen in Cl-4AS-1 and the target compound, likely due to steric and electronic effects favoring target binding .

- Functional Groups : Hydroxyl groups (e.g., in 4-hydroxyphenyl derivatives) improve solubility via hydrogen bonding, while fluorinated or trifluoromethyl groups enhance lipophilicity and metabolic stability .

Physicochemical Properties

- Crystal Structure : Ureas with hydrogen-bonding motifs (e.g., hydroxy or amide groups) often form stable crystals, as demonstrated by 1-(2-chlorophenyl)-3-cycloheptylurea (). The target compound’s hydroxy group likely promotes similar intermolecular interactions .

- Solubility and Stability : Methoxy and trifluoromethyl groups () balance solubility and stability, whereas the target compound’s hydroxy group may favor aqueous solubility without compromising aromatic interactions .

Biological Activity

1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group and a hydroxy-substituted phenylpentyl moiety, which contribute to its unique biological properties. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H24ClN2O3

- Molecular Weight : 364.86 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the hydroxy group enhances its binding affinity to various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have implications in metabolic disorders.

- Antitumor Activity : Similar compounds have shown promise in cancer treatment, suggesting potential antitumor effects for this urea derivative.

- Anti-inflammatory Properties : The structural characteristics may also confer anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study evaluated the cytotoxic effects of related urea derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 µM to 30 µM across different cancer types, including breast and lung cancers .

-

Enzyme Interaction Studies :

- Interaction studies utilizing molecular docking techniques revealed that this compound binds effectively to the active sites of target enzymes, suggesting a mechanism of competitive inhibition. This was supported by kinetic assays showing altered enzyme activity in the presence of the compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | Contains a chlorophenyl group | Potential antitumor activity |

| 1-(2,5-Dichlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea | Two chlorine substituents | Enhanced enzyme inhibition |

| 1-(5-Hydroxy-3-phenylpentyl)-3-methoxyphenylurea | Methoxy group addition | Investigated for neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-3-(5-hydroxy-3-phenylpentyl)urea, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves (1) preparation of the 5-hydroxy-3-phenylpentyl intermediate via Grignard or alkylation reactions, (2) coupling with 2-chlorophenyl isocyanate to form the urea linkage, and (3) purification via column chromatography or recrystallization. Reaction optimization may require adjusting temperature (e.g., 0–5°C for isocyanate stability) and catalysts (e.g., triethylamine for urea bond formation) .

- Challenges : Hydroxyl group protection/deprotection strategies may be needed to prevent side reactions during urea formation.

Q. How can researchers characterize the structural integrity of this compound?

- Techniques :

- NMR : Confirm regiochemistry of the chlorophenyl group (e.g., H NMR coupling patterns for aromatic protons) and hydroxy-pentyl chain conformation .

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).

- X-ray crystallography : Resolve stereochemical ambiguities in the pentyl hydroxyl group .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Screening :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or phosphatase targets) with IC determination .

- Cell viability assays : Test cytotoxicity in cancer (e.g., MCF-7, HeLa) and normal cell lines (e.g., HEK293) at 1–100 µM concentrations .

- Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors, given structural similarity to urea-based modulators .

Advanced Research Questions

Q. How can computational modeling guide mechanistic studies of this compound’s bioactivity?

- Approach :

- Docking simulations : Use AutoDock Vina to predict binding poses in protein targets (e.g., kinases or cytochrome P450 enzymes) .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) .

- QSAR : Correlate substituent modifications (e.g., chloro vs. fluoro analogs) with activity trends .

Q. What strategies resolve contradictory data in reported bioactivity profiles?

- Case Study : If conflicting IC values arise for kinase inhibition:

- Reproducibility checks : Standardize assay conditions (e.g., ATP concentration, pH) .

- Impurity analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed urea derivatives) affecting results .

- Orthogonal assays : Validate findings with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Design :

- Analog synthesis : Replace the 5-hydroxy group with methoxy or amine functionalities to assess hydrogen-bonding effects .

- Pharmacophore mapping : Identify critical moieties (e.g., chlorophenyl for hydrophobic interactions) using Schrödinger’s Phase .

- In vivo testing : Compare pharmacokinetics (e.g., C, t) of lead analogs in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.